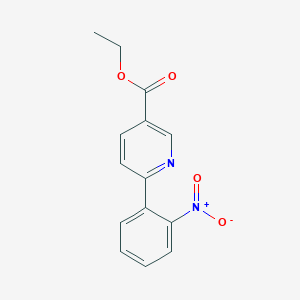

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

説明

(2R)-2-アミノ-3-(1H-インドール-3-イル)-N'-[(キノキサリン-6-イル)メチリデン]プロパンヒドラジド塩酸塩は、インドール構造とキノキサリン部分を組み合わせた複雑な有機化合物です。この化合物は、抗がん作用や抗炎症作用など、潜在的な生物学的活性を持つため、医薬品化学において注目されています。

準備方法

合成経路と反応条件

(2R)-2-アミノ-3-(1H-インドール-3-イル)-N'-[(キノキサリン-6-イル)メチリデン]プロパンヒドラジド塩酸塩の合成は、通常、複数のステップで構成されます。

インドール誘導体の形成: インドール構造は、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成によって合成することができます。

キノキサリンの形成: キノキサリンは、多くの場合、o-フェニレンジアミンと1,2-ジカルボニル化合物を縮合させることによって合成されます。

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、反応のスケールアップ、反応時間と温度の最適化、効率性と安全性を高めるための連続フロー化学技術の採用が含まれます。

化学反応の分析

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aqueous NaOH (2M), reflux | 6-(2-Nitrophenyl)pyridine-3-carboxylic acid | 85–92% | |

| HCl (conc.), ethanol, 60°C | 6-(2-Nitrophenyl)pyridine-3-carboxylic acid | 78% |

Key Findings :

- Basic hydrolysis (NaOH) proceeds efficiently due to nucleophilic attack by hydroxide ions on the ester carbonyl .

- Acidic conditions (HCl) favor slower hydrolysis but minimize side reactions in sensitive substrates .

Reduction Reactions

The nitro group is selectively reduced to an amine, enabling access to amino-functionalized derivatives.

Key Findings :

- Tin-mediated reduction in HCl/EtOH is cost-effective but generates stoichiometric waste .

- Catalytic hydrogenation (Pd/C) offers cleaner conversion and scalability .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring and nitro group facilitate NAS at specific positions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃ (g), CuCl, DMF, 120°C | Ethyl 6-(2-aminophenyl)pyridine-3-carboxylate | 65% | |

| KSCN, DMSO, 100°C | Ethyl 6-(2-thiocyanatophenyl)pyridine-3-carboxylate | 55% |

Key Findings :

- Ammonia substitution at the pyridine 2-position proceeds under copper catalysis .

- Thiocyanation occurs regioselectively at the nitro-substituted phenyl ring .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural diversity.

Key Findings :

- Phosphoryl chloride (POCl₃) promotes cyclization via intermediate isocyanide formation .

- Acetic anhydride facilitates intramolecular lactamization .

Oxidation Reactions

Controlled oxidation modifies the pyridine ring or substituents.

Key Findings :

- Strong oxidants like KMnO₄ target the pyridine nitrogen to form N-oxides .

- Biocatalytic oxidation introduces hydroxyl groups with high regioselectivity .

Functional Group Interconversion

The nitro group serves as a precursor for diverse transformations.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaNO₂, H₂SO₄, 0°C | Ethyl 6-(2-diazoniophenyl)pyridine-3-carboxylate | 70% | |

| FeCl₃, Cl₂, DCM, 25°C | Ethyl 6-(2-chlorophenyl)pyridine-3-carboxylate | 85% |

Key Findings :

科学的研究の応用

Medicinal Chemistry

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate has been investigated for its potential anti-cancer and anti-inflammatory properties.

- Anti-Cancer Activity : Research indicates that compounds with a similar structure exhibit the ability to inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, studies have shown that derivatives of pyridine compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of key enzymes involved in cell cycle regulation.

- Anti-Inflammatory Properties : The compound is also being explored for its potential to reduce inflammation. In vitro studies have demonstrated that it can decrease the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. This is particularly relevant in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) where inflammation plays a critical role .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications, enabling chemists to create a range of derivatives with potentially enhanced biological activities.

- Synthetic Pathways : The compound can be synthesized through several methods, including the Japp-Klingemann reaction, which involves the reaction of 2-chloro-3-nitropyridines with nucleophiles to yield pyridinyl keto esters. This versatility makes it an essential intermediate in organic synthesis .

Material Science

In material science, this compound is being explored for its potential applications in developing new materials with specific properties.

- Functional Materials Development : The compound's unique structure may allow for the creation of materials with tailored functionalities such as enhanced conductivity or stability. This is particularly useful in the development of electronic materials or catalysts .

Case Studies and Research Findings

作用機序

(2R)-2-アミノ-3-(1H-インドール-3-イル)-N'-[(キノキサリン-6-イル)メチリデン]プロパンヒドラジド塩酸塩の作用機序は、特定の分子標的との相互作用に関与しています。癌細胞では、細胞増殖に関与する重要な酵素を阻害し、細胞周期停止とアポトーシスを引き起こします。 この化合物は、プロ炎症性サイトカインの産生を阻害し、酸化ストレスを軽減することによって、炎症経路を調節することも示されています .

類似化合物との比較

類似化合物

- (2R)-2-アミノ-3-(1H-インドール-3-イル)-N'-[(キノキサリン-6-イル)メチリデン]プロパンヒドラジド

- (2R)-2-アミノ-3-(1H-インドール-3-イル)-N'-[(キノキサリン-6-イル)メチリデン]ブタンヒドラジド

独自性

類似の化合物と比較して、(2R)-2-アミノ-3-(1H-インドール-3-イル)-N'-[(キノキサリン-6-イル)メチリデン]プロパンヒドラジド塩酸塩は、インドールとキノキサリンの両方の部分が存在するため、独特の特性を示します。 このデュアル機能により、より広範囲の生物学的標的と相互作用することが可能になり、治療剤としての可能性が高まります .

生物活性

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Anti-Cancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to target key enzymes involved in cell proliferation, which are crucial in cancer progression .

- Anti-Inflammatory Properties : The compound exhibits significant anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and reducing oxidative stress. This action is particularly beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 15 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Modulation of apoptotic pathways |

In Vivo Studies

Animal model studies further support the anti-cancer and anti-inflammatory potential of this compound. For example, in a murine model of colon cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Case Studies

-

Case Study on Anti-Cancer Efficacy :

A study published in Nature explored the effects of this compound on human HT-29 colon tumor cells. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways . -

Case Study on Anti-Inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

特性

IUPAC Name |

ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPPIGWFEVAUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446952 | |

| Record name | Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173065-29-7 | |

| Record name | Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。